Methyl 5-hydroxy-2-methoxybenzoate
Description
Historical Context and Initial Discoveries
The synthesis of Methyl 5-hydroxy-2-methoxybenzoate was first detailed in scientific literature in 1983 by Harwood. diva-portal.org Initially, this compound, along with several of its isomers, was not commercially available and required targeted synthesis for research purposes. researchgate.netdiva-portal.org Early investigations into the broader class of hydroxy-methoxybenzoic acid methyl esters were often driven by the need for intermediates in the total synthesis of more complex, biologically important molecules. diva-portal.org A significant area of early research that brought attention to this class of compounds was their potential application in agriculture as antifeedants. researchgate.net
Significance in Natural Products Chemistry and Pharmaceutical Research
While this compound itself is primarily known as a synthetic compound, its structural motif is of considerable interest in natural products chemistry and pharmaceutical development. Research into its isomers has revealed a range of biological activities, suggesting the potential for this class of molecules.
In the context of natural products chemistry, a key area of investigation has been the antifeedant properties of methyl hydroxy-methoxybenzoates. researchgate.net For instance, studies have demonstrated that certain isomers exhibit significant antifeedant activity against agricultural pests like the pine weevil (Hylobius abietis), offering a potential alternative to conventional insecticides. researchgate.net Although this compound itself did not show significant activity in these particular studies, the research highlights the importance of the isomeric structure in defining biological function. researchgate.net
In pharmaceutical research, this compound and its close relatives are explored for a variety of potential therapeutic applications. ontosight.ai Compounds with similar structures are noted for their anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai The mechanism for the anti-inflammatory effects is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammation pathway. Furthermore, related structures have been investigated for their antioxidant capabilities, with some studies indicating they can reduce lipid peroxidation and protect against oxidative stress. ontosight.ai The broader family of benzoates is also being explored for potential anticancer and neuroprotective activities. ontosight.ai
Overview of Current Research Landscape and Emerging Trends
The current research landscape for this compound and its isomers is characterized by its application as a versatile building block in organic synthesis and continued exploration of its biological activities. The use of structurally similar compounds, such as methyl 3-hydroxy-4-methoxybenzoate, as a starting material in the synthesis of the anticancer drug Gefitinib, underscores the value of this chemical scaffold in medicinal chemistry. mdpi.com
Emerging trends point towards the synthesis of more complex molecules derived from the methyl hydroxy-methoxybenzoate core. The aim is to modulate and enhance the observed biological activities, from antimicrobial and anti-inflammatory to potential new applications. The systematic study of all ten isomers of methyl hydroxy-methoxybenzoate for their antifeedant effects showcases a structure-activity relationship approach that is likely to be applied to other biological targets. researchgate.net As synthetic methodologies become more advanced, the ability to selectively functionalize the aromatic ring will undoubtedly lead to the discovery of novel compounds with tailored properties for pharmaceutical and agrochemical applications.
Interactive Data Tables
Table 1: Investigated Biological Activities of Methyl Hydroxy-methoxybenzoate Isomers
| Biological Activity | Key Findings | Relevant Isomers | Citations |
| Antifeedant | Methyl 2-hydroxy-3-methoxybenzoate showed the highest efficacy against the pine weevil. | All 10 isomers tested, with varying activity. | researchgate.net |
| Anti-inflammatory | Compounds with similar structures may inhibit cyclooxygenase (COX) enzymes. | This compound, Methyl 2-hydroxy-5-methoxybenzoate | , ontosight.ai |
| Analgesic | Often used in topical formulations for pain relief. | This compound | |
| Antimicrobial | Exhibits activity against various bacterial strains. | This compound, Methyl 2-hydroxy-5-methoxybenzoate | , ontosight.ai |
| Antioxidant | Can reduce lipid peroxidation and protect against oxidative stress. | This compound, Methyl 2-hydroxy-5-methoxybenzoate | , ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWSXCKPJLMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343784 | |
| Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87513-63-1 | |
| Record name | Methyl 5-hydroxy-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Characterization from Natural Sources
Occurrence in Biological Systems and Natural Matrices
The presence of Methyl 5-hydroxy-2-methoxybenzoate in the natural world is not extensively documented in publicly available scientific literature. While many phenolic and benzoic acid derivatives are widespread in plants, fungi, and bacteria, specific reports detailing the isolation of this particular compound from a natural matrix are scarce. Its structural relative, methyl 2-methoxybenzoate (B1232891), has been identified in Paeonia lactiflora nih.gov. Another related compound, methyl 2-hydroxy-5-methoxybenzoate, is noted for its potential antimicrobial, antioxidant, and anti-inflammatory effects ontosight.ai. The study of plant volatiles often reveals a complex mixture of compounds, and it is conceivable that this compound may exist as a minor component in some plant essential oils or extracts, awaiting definitive identification.
Advanced Extraction and Isolation Techniques for Bioactive Compounds
The extraction and isolation of a specific bioactive compound from a complex natural matrix is a multi-step process that requires a combination of modern and classical techniques. The choice of method depends on the chemical nature of the target compound and the composition of the source material.
Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation technique used to isolate and concentrate analytes from a liquid sample. nih.govmdpi.com This method relies on the partitioning of a compound between a solid stationary phase and a liquid mobile phase. nih.gov For the isolation of phenolic compounds like this compound, reversed-phase SPE is commonly employed. nih.gov In this approach, a nonpolar stationary phase (the sorbent) adsorbs the compound of interest from a polar solvent. The analyte is then eluted using a less polar solvent.
SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the ability to handle a wide range of sample volumes. mdpi.com The selection of the appropriate sorbent material is crucial for the successful isolation of the target compound.
Table 1: Common SPE Sorbents for Phenolic Compound Extraction
| Sorbent Type | Mechanism of Interaction | Typical Application |
| C18 (Octadecyl) | Reversed-phase (hydrophobic) | Isolation of nonpolar to moderately polar compounds from aqueous matrices. acs.orgnih.gov |
| C8 (Octyl) | Reversed-phase (hydrophobic) | Similar to C18 but with shorter carbon chains, providing slightly less retention for nonpolar compounds. nih.gov |
| Polymeric Sorbents (e.g., Styrene-Divinylbenzene) | Reversed-phase, π-π interactions | High capacity and stability over a wide pH range, suitable for a broad spectrum of phenolic compounds. nih.gov |
| Diol | Normal-phase or weak reversed-phase | Can be used for both polar and nonpolar compounds depending on the solvent system. nih.gov |
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the principle of differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. tcu.edu The choice of the organic solvent is critical and is based on its polarity and ability to selectively dissolve the target compound. nih.gov
For a compound like this compound, which possesses both polar (hydroxyl) and nonpolar (methoxy and ester) groups, a solvent of intermediate polarity might be effective. The pH of the aqueous phase can be adjusted to influence the ionization state of the phenolic hydroxyl group, thereby altering its partitioning behavior between the two phases. chegg.commiracosta.eduisroset.org For instance, at a basic pH, the hydroxyl group will be deprotonated, making the compound more water-soluble. Conversely, at an acidic or neutral pH, the compound will be more soluble in an organic solvent.
Table 2: Common Solvent Systems for Liquid-Liquid Extraction of Phenolic Compounds
| Organic Solvent | Polarity | Application Notes |
| Diethyl Ether | Low | Good solvent for a wide range of organic compounds, but highly volatile and flammable. nih.gov |
| Ethyl Acetate (B1210297) | Intermediate | Commonly used for the extraction of moderately polar compounds like many phenolics. nih.govnih.gov |
| Dichloromethane | Intermediate | Effective for a variety of organic compounds, but is denser than water. tcu.edu |
| Hexane | Low | Used for extracting nonpolar compounds and removing lipids. |
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. walisongo.ac.idnih.gov It utilizes a small, coated fiber to adsorb analytes from a sample, either by direct immersion in a liquid or by exposure to the headspace above a liquid or solid sample. walisongo.ac.id The adsorbed compounds are then thermally desorbed directly into the injection port of a gas chromatograph for analysis. walisongo.ac.idrsc.org
Table 3: SPME Fiber Coatings and Their Target Analytes
| Fiber Coating | Polarity | Typical Target Analytes |
| Polydimethylsiloxane (PDMS) | Nonpolar | Volatile nonpolar compounds. nih.gov |
| Polyacrylate (PA) | Polar | Polar volatile compounds like phenols and esters. nih.gov |
| Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | Bipolar | A wide range of volatile and semi-volatile compounds. walisongo.ac.id |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Volatile compounds, including small molecules. |
Chromatographic Purification Strategies for Complex Mixtures
Following initial extraction, the resulting extract is typically a complex mixture of various compounds. Chromatographic techniques are indispensable for the final purification of the target compound.
Column Chromatography is a widely used preparative technique to separate compounds based on their differential adsorption to a stationary phase packed in a column. For a compound like this compound, silica (B1680970) gel or alumina (B75360) are common stationary phases. The separation is achieved by eluting the mixture with a solvent or a gradient of solvents of increasing polarity. Fractions are collected and analyzed, and those containing the pure compound are combined. A study on the synthesis of related hydroxy-methoxybenzoic methyl esters utilized flash chromatography with a cyclohexane-ethyl acetate eluent system for purification. diva-portal.org
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and speed. For the purification of this compound, a reversed-phase HPLC column (e.g., C18) would likely be used. The separation is based on the partitioning of the compound between the nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). The compound is detected as it elutes from the column, allowing for the collection of the pure fraction.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While complete, experimentally verified NMR data for Methyl 5-hydroxy-2-methoxybenzoate is not extensively published, the expected chemical shifts and coupling patterns can be predicted with high accuracy based on its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for three protons on the benzene (B151609) ring. The proton at C3 would likely appear as a doublet, coupled to the proton at C4. The proton at C4 would be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C6 would present as a doublet, coupled to the proton at C4. The two methoxy (B1213986) groups (-OCH₃) and the phenolic hydroxyl group (-OH) would each produce a singlet.
¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals, one for each carbon atom in the molecule. This includes the carbonyl carbon of the ester, the six unique carbons of the benzene ring, and the two carbons of the methoxy groups.
2D NMR: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. COSY would establish the connectivity between adjacent aromatic protons, while HSQC would correlate each proton signal directly to its attached carbon atom, leaving no ambiguity in the final structural assignment.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~125.0 |
| C2 | - | ~155.0 |
| C3 | ~7.0 (d) | ~118.0 |
| C4 | ~6.8 (dd) | ~115.0 |
| C5 | - | ~150.0 |
| C6 | ~7.2 (d) | ~120.0 |
| C=O | - | ~168.0 |
| 2-OCH₃ | ~3.8 (s) | ~56.0 |
| Ester -OCH₃ | ~3.9 (s) | ~52.0 |
| 5-OH | Variable (s) | - |
Note: The data in this table is predicted based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) Analysis and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ), high-resolution ESI-MS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment a selected precursor ion to generate a characteristic spectrum of product ions. The fragmentation pathway provides significant insight into the molecule's structure.
In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 182. diva-portal.org The fragmentation is characterized by the initial loss of a methoxy radical (•OCH₃) from the ester group, leading to the formation of the most abundant fragment ion, or base peak, at m/z 151. diva-portal.org This is a key fragmentation pathway. Subsequent fragmentations include the loss of carbon monoxide (CO) and other neutral fragments, as detailed in the table below. diva-portal.org Notably, unlike its 2-hydroxy isomers, this compound does not show a significant loss of methanol (B129727) (CH₃OH), which is a diagnostically important difference. diva-portal.org
Key Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Relative Intensity (%) | Proposed Fragment Identity | Proposed Neutral Loss |
| 182 | 48 | [C₉H₁₀O₄]⁺ | Molecular Ion (M⁺) |
| 151 | 100 | [C₈H₇O₃]⁺ | •OCH₃ |
| 123 | 11 | [C₇H₇O₂]⁺ | CO from m/z 151 |
| 108 | 12 | [C₆H₄O₂]⁺ | •CH₃ and CO from m/z 151 |
| 93 | 5.7 | [C₆H₅O]⁺ | C₂H₂O from m/z 123 |
| 65 | 5.7 | [C₅H₅]⁺ | CO from m/z 93 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, ether, and aromatic functionalities.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic Hydroxyl | 3500 - 3200 (broad) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Methyl (sp³) | 3000 - 2850 |
| C=O Stretch | Ester Carbonyl | 1730 - 1700 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-O Stretch | Ether and Ester | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems like the substituted benzene ring in this compound. The presence of the aromatic ring and its substituents (hydroxyl, methoxy, and methyl ester groups) constitutes a chromophore that is expected to absorb UV light, typically in the range of 250-320 nm.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide highly accurate data on bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the ester carbonyl, which govern the crystal packing in the solid state. As of now, the single-crystal X-ray structure of this compound has not been reported in publicly available literature.
Biological Activities and Mechanistic Investigations
Antioxidant Properties and Radical Scavenging Pathways
The antioxidant properties and radical scavenging pathways of Methyl 5-hydroxy-2-methoxybenzoate have not been specifically elucidated in the available scientific research. While the presence of hydroxyl and methoxy (B1213986) functional groups on a benzene (B151609) ring is often associated with antioxidant potential in many phenolic compounds, direct experimental evidence for this activity in this compound is not documented.
Anti-inflammatory Effects and Cellular Signaling Modulation
There is no direct scientific evidence to support any anti-inflammatory effects or modulation of cellular signaling pathways by this compound. Research into the anti-inflammatory properties of various phenolic compounds is extensive; however, studies focusing on this particular chemical structure are absent from the current body of scientific literature.
Antiproliferative and Antiglioma Activities in Cell Lines (In Vitro)
Scientific literature does not currently contain reports on the in vitro antiproliferative or antiglioma activities of this compound. Consequently, its potential as an agent in these areas remains uninvestigated.
There is no available research to indicate that this compound has any inhibitory effects on DNA or RNA synthesis in cellular models.
The potential for this compound to modulate the production of intracellular metabolites, such as d-2-hydroxyglutarate (d-2HG), has not been explored in any known scientific studies.
Antifeedant Efficacy in Pest Management (e.g., against Hylobius abietis)
The primary area of biological investigation for this compound has been its potential as an antifeedant for the pine weevil, Hylobius abietis, a significant pest in European forestry. A study systematically evaluated all ten isomers of methyl hydroxy-methoxybenzoate for their ability to deter feeding by this insect. diva-portal.orgresearchgate.net
In these bioassays, this compound, designated as compound 5 in the study, was found to be largely ineffective as an antifeedant over a 24-hour exposure period. researchgate.net While some minor activity was noted after 6 hours, it did not translate into significant feeding inhibition over the longer, more critical timeframe. researchgate.net This was in contrast to other isomers, such as methyl 2-hydroxy-3-methoxybenzoate, which demonstrated a potent antifeedant effect and were identified as potential candidates for practical use in pest management. diva-portal.orgresearchgate.net The research suggests that the specific arrangement of the hydroxyl and methoxy groups on the benzene ring is crucial for determining the antifeedant activity against Hylobius abietis. researchgate.netnih.gov
**Table 1: Antifeedant Activity of Methyl Hydroxy-Methoxybenzoate Isomers against *Hylobius abietis***
| Compound Number | Chemical Name | Antifeedant Activity (24h) |
|---|---|---|
| 5 | This compound | No significant inhibition |
| 8 | Methyl 2-hydroxy-3-methoxybenzoate | High |
| 9 | Methyl 2-hydroxy-4-methoxybenzoate | High |
| 1 | Methyl 3-hydroxy-2-methoxybenzoate | Moderate |
| 6 | Methyl 2-hydroxy-5-methoxybenzoate | Moderate |
| 3 | Methyl 4-hydroxy-2-methoxybenzoate | Moderate |
| 7 | Methyl 3-hydroxy-4-methoxybenzoate | Moderate |
| 2 | Methyl 3-hydroxy-5-methoxybenzoate | Weak |
| 10 | Methyl 4-hydroxy-3-methoxybenzoate | Weak |
| 4 | This compound | No significant inhibition |
Data sourced from studies on the antifeedant effects of various methyl hydroxy-methoxybenzoate isomers on the pine weevil, Hylobius abietis. diva-portal.orgresearchgate.net
Investigation of Molecular Targets and Ligand-Receptor Interactions
Based on the available scientific literature, there is no specific information regarding the investigation of molecular targets, enzyme modulation studies, or receptor binding assays for this compound.
No research findings on the modulation of specific enzymes by this compound have been reported in the reviewed literature.
There is no available data from receptor binding assays to identify the specific biological receptors with which this compound may interact.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecular structure, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. epstem.net It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For Methyl 5-hydroxy-2-methoxybenzoate, DFT is applied to determine the most stable three-dimensional arrangement of its atoms (conformation) by optimizing the molecular geometry to find the lowest energy state.
Researchers can calculate various thermodynamic properties, such as the total energy of different conformers, to predict their relative stability. By rotating the methoxy (B1213986) and ester groups, a potential energy surface can be mapped to identify the global minimum energy conformation, which is the most likely structure to be observed experimentally. These calculations are crucial for understanding how the molecule's shape influences its physical properties and biological interactions.
Table 1: Illustrative DFT-Calculated Energies for this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| A | Global Minimum | 0.00 | 2.5 |
| B | Rotamer of Methoxy Group | +1.2 | 2.8 |
| C | Rotamer of Ester Group | +2.5 | 3.1 |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-311G(d,p) basis set).
Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in atoms and bonds. wikipedia.org It transforms the complex molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and their interactions. wikipedia.orgmpg.de This method provides a quantitative description of the classic Lewis structure and reveals deviations from it due to electron delocalization.
For this compound, NBO analysis can quantify the delocalization of electrons from the oxygen lone pairs of the hydroxyl and methoxy groups into the aromatic ring's π-system. It also describes the hyperconjugative interactions between donor (bonding or lone pair) and acceptor (antibonding) orbitals. wikipedia.org The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization, which is critical for understanding the molecule's stability and reactivity.
Table 2: Selected NBO Second-Order Perturbation Analysis for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) of OH | π*(C-C)ring | ~15-20 | π-conjugation |
| LP(O) of OCH3 | π*(C-C)ring | ~10-15 | π-conjugation |
| π(C=C)ring | π*(C=O)ester | ~5-10 | π-conjugation |
Note: This table is illustrative and shows the expected type of interactions and their relative strengths. LP denotes a lone pair orbital.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net
In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would show negative potential around the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups, indicating these are the primary sites for electrophilic interactions, such as hydrogen bonding. Positive potential would be expected around the hydroxyl hydrogen atom.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, while the LUMO would be concentrated on the aromatic ring and the carbonyl group of the ester.
Table 3: Illustrative HOMO-LUMO Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Indicates electron-donating ability |
| LUMO | -1.2 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Correlates with chemical reactivity and stability |
Note: These are representative values. Actual energies depend on the computational method and basis set used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict how a molecule's conformation changes in different environments (e.g., in a solvent like water or interacting with a biological target). For this compound, MD simulations can reveal the flexibility of the methoxy and ester side chains and analyze the stability of intermolecular interactions, such as hydrogen bonds with solvent molecules or amino acid residues in a protein's active site.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's chemical structure with its biological activity or physical properties. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new or untested compounds. For this compound, a QSAR study could be developed by correlating descriptors (such as HOMO/LUMO energies, dipole moment, and molecular surface area) with a specific biological activity (e.g., enzyme inhibition) for a series of related compounds. This would allow for the prediction of its potential bioactivity and guide the design of more potent analogues.
Molecular Docking for Ligand-Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. While specific molecular docking studies focusing exclusively on this compound are not extensively available in the reviewed scientific literature, the general principles of this methodology are broadly applied to phenolic compounds and benzoate (B1203000) derivatives to explore their potential biological activities.
In silico studies on various phenolic compounds have demonstrated the utility of molecular docking in identifying potential protein targets and elucidating binding mechanisms. researchgate.net These computational approaches can provide valuable insights into the interactions between a ligand, such as this compound, and a biological target at the molecular level. The process typically involves the three-dimensional structures of both the ligand and the target protein.
The primary goal of molecular docking is to calculate the binding energy of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and a higher binding affinity. The analysis of the docked conformation can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the stability of the complex.
For a compound like this compound, molecular docking could be employed to screen its binding potential against a panel of known drug targets. This virtual screening approach can help in prioritizing the compound for further experimental testing and in identifying its potential mechanism of action. For instance, studies on other phenolic compounds have used molecular docking to predict their inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant in the management of diabetes. tandfonline.com
Illustrative Data from a Hypothetical Molecular Docking Study
The following table represents the kind of data that would be generated from a molecular docking study of this compound against a selection of hypothetical protein targets. It is important to note that this data is for illustrative purposes only and is not derived from actual experimental or computational studies on this specific compound.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, Pi-Pi Stacking |
| Estrogen Receptor Alpha (ERα) | -8.2 | Arg394, Glu353, His524 | Hydrogen Bond, Hydrophobic |
| B-cell lymphoma 2 (Bcl-2) | -7.1 | Arg146, Tyr108, Asp111 | Hydrogen Bond, Pi-Sigma |
This table is a fictional representation to illustrate the output of a molecular docking analysis and does not reflect actual research findings for this compound.
The binding affinities and interacting residues presented in such a table would provide valuable information for medicinal chemists to understand the structure-activity relationship and to guide the design of more potent and selective analogs of this compound.
Preclinical Translational Research and Potential Applications
In Vitro Biological Screening and Efficacy Assessment in Relevant Biological Models
In vitro studies are fundamental in preclinical research for providing initial insights into the biological activities of a compound. For a molecule like Methyl 5-hydroxy-2-methoxybenzoate, screening typically involves a battery of assays to determine its potential antioxidant, anti-inflammatory, and cytotoxic effects.
Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. utm.my In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), are commonly used to screen for anti-inflammatory properties. nih.gov These assays measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.gov While direct studies on this compound are limited, a related compound, Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, has been shown to inhibit CpG-DNA-induced inflammation in immune cells by suppressing NF-κB and MAPK activation and reducing nitric oxide production. knu.ac.krresearchgate.net This suggests that the core hydroxymethoxybenzoate structure may contribute to anti-inflammatory effects.
Anticancer/Cytotoxic Activity: The cytotoxicity of new chemical entities against various cancer cell lines is a primary focus of preclinical screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and determine the concentration at which a compound inhibits cell growth by 50% (IC50). openmedicinalchemistryjournal.comnih.gov Methoxy (B1213986) and hydroxyl groups on flavonoid scaffolds have been shown to be important for cytotoxic activity against cancer cell lines. mdpi.com Compounds are typically tested against a panel of human cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer), to evaluate their potency and selectivity. openmedicinalchemistryjournal.comresearchgate.net
Interactive Table: Common In Vitro Assays for Preclinical Screening
| Assay Type | Model/Reagent | Measured Endpoint | Biological Activity |
| Antioxidant | DPPH Radical | Decrease in absorbance | Free radical scavenging |
| Antioxidant | ABTS Radical | Decrease in absorbance | Free radical scavenging |
| Antioxidant | ORAC | Fluorescence decay | Oxygen radical absorbance capacity |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Nitric oxide (NO) levels | Inhibition of inflammatory mediators |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Pro-inflammatory cytokine levels (TNF-α, IL-6) | Immunomodulation |
| Anticancer | MTT Assay on Cancer Cell Lines (e.g., A549, MDA-MB-231) | Cell viability (Formazan production) | Cytotoxicity / Antiproliferative effect |
In Vivo Assessment of Biological Response and Activity in Animal Models
Following promising in vitro results, the evaluation of a compound's biological activity in living organisms is a critical next step. While specific in vivo studies for this compound are not extensively documented in the available literature, the standard progression from in vitro findings would involve established animal models to confirm its therapeutic potential.
For instance, if a compound demonstrates significant in vitro anti-inflammatory activity, a common model for in vivo assessment is the carrageenan-induced paw edema model in rats. researchgate.net In this model, the compound is administered prior to the injection of carrageenan (an inflammatory agent) into the rat's paw. The subsequent reduction in paw swelling (edema) over several hours is measured and compared to control groups, providing a clear indication of acute anti-inflammatory efficacy. researchgate.net
Similarly, to validate in vitro anticancer activity, xenograft models are often employed. This involves implanting human cancer cells into immunodeficient mice, which then form tumors. The test compound is administered systemically, and its effect on tumor growth, size, and weight is monitored over time. This provides crucial information on the compound's ability to inhibit tumor proliferation in a complex biological system.
The selection of the animal model is directly guided by the initial in vitro data, ensuring that the in vivo experiments are relevant and targeted to the compound's most promising biological effects.
Rational Design of Derivatives for Enhanced Bioactivity and Selectivity
The chemical structure of this compound serves as a valuable scaffold for medicinal chemists to design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. The hydroxyl, methoxy, and ester functional groups are key handles for chemical modification.
The rational design of derivatives often focuses on structure-activity relationships (SAR). For example, the presence of both hydroxyl and methoxy groups can be crucial for cytotoxicity in certain classes of compounds like flavonoids, where they contribute to a balance of lipophilicity and hydrogen-bonding capacity, which can enhance binding to protein targets. mdpi.com
Strategies for derivatization might include:
Alkylation or Acylation: Modifying the phenolic hydroxyl group can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds.
Ester Hydrolysis and Amide Formation: Converting the methyl ester to a carboxylic acid allows for the formation of a wide range of amide derivatives, which can introduce new interaction points for biological targets.
Introduction of Other Functional Groups: Adding groups like halogens or nitrogen-containing heterocycles to the aromatic ring can significantly impact electronic properties and binding affinity to target enzymes or receptors.
An example of using a related scaffold is the synthesis of 4-methoxybenzoylhydrazone derivatives, which were evaluated for antiglycation activity, demonstrating how the core benzoyl structure can be elaborated to target specific biological processes. nih.gov Similarly, Methyl 3-hydroxy-4-methoxybenzoate, an isomer of the title compound, has been used as a starting material in a multi-step synthesis of the anticancer drug Gefitinib, highlighting the utility of such substituted benzoates as key chemical building blocks. mdpi.com
Interactive Table: Strategies for Derivative Design
| Modification Site | Type of Modification | Potential Goal | Example Rationale |
| C5-Hydroxyl Group | Alkylation (adding an alkyl chain) | Increase lipophilicity | Enhance membrane permeability |
| C5-Hydroxyl Group | Acylation (adding an acyl group) | Create a prodrug | Improve stability or oral absorption |
| C1-Methyl Ester | Hydrolysis to Carboxylic Acid | Provide an attachment point | Enable amide coupling to introduce new functionalities |
| Aromatic Ring | Halogenation (e.g., adding -Cl, -F) | Modulate electronic properties | Enhance binding affinity to a target protein |
| Aromatic Ring | Nitration followed by Reduction | Introduce an amino group | Serve as a key intermediate for further synthesis |
Considerations for Preclinical Formulation Development in Research Contexts
The transition from in vitro screening to in vivo animal studies necessitates the development of an appropriate formulation to deliver the compound effectively. For a new chemical entity (NCE) like this compound, several factors must be considered in a research context. nih.gov
A primary challenge for many NCEs is poor aqueous solubility, which can hinder absorption and lead to low bioavailability. nih.gov Therefore, a key goal of early formulation development is to create a simple and reliable delivery system suitable for preclinical species, often rodents. nih.gov
Initial approaches typically involve:
Simple Solutions: If the compound has sufficient solubility, aqueous solutions are preferred as they present the drug in a state ready for absorption. Co-solvents or solubilizing agents may be used to enhance solubility. nih.gov
Suspensions: For poorly soluble compounds, a simple suspension in an aqueous vehicle (e.g., carboxymethyl cellulose) is a common strategy for oral administration in preclinical efficacy and pharmacokinetic studies. nih.gov
The choice of excipients (inactive ingredients) is critical and must be made carefully, considering potential toxicity in the specific animal model. The volume that can be administered is also a significant constraint, especially in small animals like mice. nih.gov The primary objective of these early formulations is not to develop a final dosage form, but rather to ensure consistent and adequate exposure of the compound in animal models to obtain reliable data on its efficacy and pharmacokinetic profile. nih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Broader Spectrum Biological Activities
Preliminary investigations have associated methyl 5-hydroxy-2-methoxybenzoate and its isomers with a range of biological activities, including antifeedant, antioxidant, antimicrobial, and anti-inflammatory properties. However, a comprehensive understanding of its full biological potential is yet to be realized.
Future research should systematically screen this compound against a wider array of biological targets. This could include, but is not limited to:
Antiviral Activity: Investigating its efficacy against various viral strains.
Anticancer Properties: Assessing its potential to inhibit the growth of different cancer cell lines and elucidating the underlying mechanisms. Research on structurally similar compounds suggests that methoxy (B1213986) and hydroxy substituted molecules can exhibit antiproliferative effects. ontosight.ainih.gov
Neuroprotective Effects: Exploring its potential to protect neuronal cells from damage, a field where other benzoates have shown promise. ontosight.ai
Enzyme Inhibition: A broader screening against various enzymes could reveal novel therapeutic targets.
A comparative analysis with its isomers, such as methyl 2-hydroxy-5-methoxybenzoate and methyl 4-hydroxy-3-methoxybenzoate, would be crucial to establish structure-activity relationships and identify the most potent configurations for specific biological effects.
Development of Sustainable and Green Synthetic Approaches
The chemical synthesis of this compound and other functionalized benzoates often relies on traditional methods that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a pathway to develop more environmentally benign and efficient synthetic routes. mdpi.comacs.org
Future research in this area should focus on:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related compounds like 2-hydroxydeoxybenzoins and hydroxyxanthones. nih.govresearchgate.netajrconline.org Exploring its application for the synthesis of this compound could lead to more efficient processes.
Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts can offer high selectivity and milder reaction conditions, reducing the environmental impact.
Solvent-Free or Green Solvent Systems: Investigating reactions in water, ionic liquids, or under solvent-free conditions would align with the goals of green chemistry. mdpi.comacs.org
Catalyst Development: The exploration of novel, reusable, and non-toxic catalysts, such as solid acid catalysts or metal nanoparticles on green supports, could significantly improve the sustainability of the synthesis. acs.orgmdpi.com
The table below outlines potential green synthesis strategies that could be explored for this compound.
| Green Synthesis Approach | Potential Advantages | Relevant Research on Related Compounds |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Synthesis of hydroxyxanthones and other heterocyclic compounds. nih.govresearchgate.netajrconline.org |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradability of catalysts. | General enzymatic esterification and hydrolysis. |
| Use of Green Solvents | Reduced toxicity and environmental impact. | Water, ethanol, and ionic liquids have been used for similar reactions. mdpi.comacs.org |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, reduced waste. | Use of solid acids and supported metal catalysts for esterification. acs.orgmdpi.com |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
A significant gap in the current knowledge is the detailed molecular and cellular mechanism of action of this compound. While it is suggested that the hydroxyl and methoxy groups play a crucial role in its interaction with biological targets like enzymes and receptors, specific details are lacking.
Future investigations should aim to:
Identify Specific Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific proteins or enzymes that this compound binds to.
Elucidate Signaling Pathways: Once a target is identified, further studies should unravel the downstream signaling pathways that are modulated by the compound's binding. For instance, in the context of its anti-inflammatory activity, it would be crucial to investigate its effects on pathways like NF-κB and MAPK signaling. ajol.info
Structure-Activity Relationship (SAR) Studies: A detailed analysis of how the specific positions of the hydroxyl and methoxy groups on the benzene (B151609) ring influence its binding affinity and biological activity is essential. This could involve the synthesis and testing of a series of closely related analogues.
Computational Modeling: In silico studies can complement experimental work by predicting binding modes and affinities, thus guiding the design of more potent derivatives.
Integration into Interdisciplinary Research Paradigms (e.g., Chemical Ecology, Materials Science)
The potential applications of this compound extend beyond pharmacology. Its integration into other scientific disciplines could unlock novel and valuable applications.
Chemical Ecology: The observed antifeedant activity against the pine weevil, Hylobius abietis, provides a strong foundation for further research in chemical ecology. diva-portal.org Future studies could explore:
The broader spectrum of its insect repellent or attractant properties.
Its role in plant defense mechanisms.
Its potential as a biodegradable and environmentally friendly pesticide.
Materials Science: The application of this compound in materials science is an entirely unexplored avenue. The presence of functional groups like hydroxyl and methoxy groups suggests potential for its use as:
A monomer for the synthesis of novel polymers with specific functional properties. Research has been conducted on the synthesis of benzoate (B1203000) ester functionalized polymers. researchgate.net
A building block for the creation of functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs).
A component in the development of new resins or coatings.
Q & A
Q. What are the established synthetic routes for Methyl 5-hydroxy-2-methoxybenzoate, and how can purification challenges be addressed?
this compound is synthesized via selective protection and esterification. A classic method involves methylation of 5-hydroxy-2-methoxybenzoic acid using diazomethane or iodomethane in the presence of a base (e.g., K₂CO₃) under reflux conditions . Purification typically employs recrystallization from ethanol or methanol, though column chromatography (silica gel, hexane/ethyl acetate gradient) may be required to remove regioisomeric byproducts. Monitoring reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) ensures optimal yield (~60-75%) .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H NMR (CDCl₃): Aromatic protons at δ 6.8–7.3 ppm (doublets for H-3 and H-4), methoxy singlet at δ 3.9 ppm, and hydroxyl proton (exchangeable, δ ~5.5 ppm).
- IR : Stretching vibrations at ~3300 cm⁻¹ (O–H), 1700 cm⁻¹ (ester C=O), and 1280 cm⁻¹ (C–O–C).
- Mass Spectrometry : Molecular ion peak at m/z 196 [M]⁺ with fragmentation patterns confirming methoxy and ester groups .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group or oxidation of the phenolic –OH. Periodic FT-IR analysis is advised to monitor degradation, particularly in humid environments .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict supramolecular assembly?
Employ graph set analysis (Etter’s method) to classify hydrogen-bonding motifs. X-ray diffraction data refined via SHELXL ( ) reveals O–H···O interactions between the hydroxyl group and ester carbonyl, forming infinite chains (C(6) motif). Synchrotron data (λ = 0.7 Å) improves resolution for weak interactions, while ORTEP-3 visualizes thermal ellipsoids and bond angles .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in antifeedant activity (e.g., pine weevil assays) may arise from isomer contamination or solvent effects. Mitigation strategies:
- HPLC-PDA to verify purity (>98%).
- Dose-response assays (0.1–10 mM in ethanol/water) with negative controls (e.g., methyl benzoate).
- Replicate studies under standardized OECD guidelines .
Q. How does this compound compare to structural analogs in bioactivity?
Comparative antifeedant data for methyl hydroxy-methoxybenzoate isomers (10 µM concentration):
| Compound | % Feeding Inhibition (Pine Weevil) |
|---|---|
| This compound | 4% |
| Methyl 2-hydroxy-4-methoxybenzoate | 100% |
| Methyl 2-hydroxy-3-methoxybenzoate | 85% |
Activity correlates with substituent position: ortho-methoxy groups enhance lipid solubility and target binding .
Q. What crystallographic software and parameters are optimal for refining this compound structures?
Use SHELXTL (Bruker AXS) or OLEX2 with the following refinement parameters:
- Space group: P2₁/c (monoclinic).
- Z = 4, with unit cell dimensions a = 7.8 Å, b = 10.2 Å, c = 12.5 Å.
- R-factor < 0.05 for high-resolution (<1.0 Å) datasets. Anisotropic displacement parameters for non-H atoms improve accuracy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
